2-Methyl-1,4-dioxecane-5,10-dione

Description

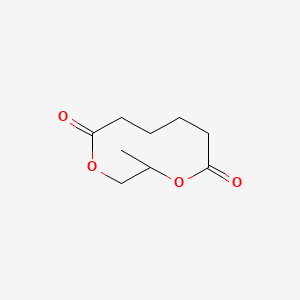

Structure

2D Structure

3D Structure

Properties

CAS No. |

93777-90-3 |

|---|---|

Molecular Formula |

C9H14O4 |

Molecular Weight |

186.20 g/mol |

IUPAC Name |

2-methyl-1,4-dioxecane-5,10-dione |

InChI |

InChI=1S/C9H14O4/c1-7-6-12-8(10)4-2-3-5-9(11)13-7/h7H,2-6H2,1H3 |

InChI Key |

VGHCVSPDKSEROA-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(=O)CCCCC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 1,4 Dioxecane 5,10 Dione Monomer

Chemical Synthesis Routes to 10-Membered Dioxecane-Dione Rings

Cyclization Reactions and Ring-Closure Strategies

The formation of the 10-membered ring in dioxecane-diones can be achieved through several cyclization strategies, with macrolactonization and ring-closing metathesis (RCM) being prominent methods.

One documented approach for the synthesis of the parent compound, 1,4-dioxecane-5,10-dione (B95231), involves the reaction of ethylene (B1197577) glycol with adipic acid, leading to a cyclic diester. acs.org For the methylated analogue, a potential route involves the reaction of 1,4-dioxane (B91453) with methylmalonyl chloride. nih.gov This suggests a direct acylation approach to form the desired dione (B5365651) structure.

Macrolactonization , the intramolecular esterification of a hydroxy acid, is a fundamental strategy for forming large lactone rings. tutorchase.com This process typically requires activation of the carboxylic acid group followed by nucleophilic attack by the hydroxyl group. numberanalytics.com The success of macrolactonization is influenced by factors such as ring size, substrate conformation, and reaction conditions. High dilution conditions are often employed to minimize competing intermolecular oligomerization. numberanalytics.com

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide array of unsaturated rings, including macrocycles. nih.gov This method involves the intramolecular reaction of a diene, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum, to form a cycloalkene and a volatile byproduct like ethylene. nih.govnumberanalytics.com The choice of catalyst is crucial for achieving high yields and selectivity. numberanalytics.com

| Ring Closure Strategy | General Description | Key Considerations |

| Macrolactonization | Intramolecular esterification of a hydroxy acid. tutorchase.com | High dilution to prevent oligomerization, activation of the carboxylic acid. numberanalytics.com |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cycloalkene. nih.gov | Catalyst selection, substrate design. numberanalytics.com |

| Direct Acylation | Reaction of a diol or its equivalent with a diacyl chloride. nih.gov | Control of stoichiometry and reaction conditions to favor cyclization. |

Stereoselective Synthesis of 2-Methyl-1,4-dioxecane-5,10-dione

Introducing a methyl group at the 2-position of the 1,4-dioxecane-5,10-dione ring introduces a chiral center, making stereoselective synthesis a critical aspect for obtaining enantiomerically pure monomers.

Stereoselective reactions, such as asymmetric hydrogenation and aldol (B89426) reactions, are instrumental in controlling the stereochemistry of the molecule during the synthesis of the acyclic precursor. numberanalytics.com The use of chiral auxiliaries or chiral catalysts can direct the formation of the desired stereoisomer. For instance, in macrolide synthesis, stereoselectivity is often established in the early stages of building the linear chain that will eventually be cyclized. numberanalytics.com

The stereochemical outcome of cyclization reactions can also be influenced by the existing stereocenters in the precursor chain. The conformation of the substrate plays a significant role in determining the feasibility and stereoselectivity of macrolactonization. numberanalytics.com Similarly, in RCM, the geometry of the double bonds in the diene precursor can influence the stereochemistry of the newly formed double bond in the cyclic product. nih.gov

Precursor Design and Derivatization for Monomer Functionalization

The design of the acyclic precursor is paramount for the successful synthesis and functionalization of this compound. The precursor must contain the necessary functional groups in the correct positions to facilitate cyclization into the 10-membered ring.

For a macrolactonization approach, a suitable precursor would be a hydroxy acid containing an ether linkage and a methyl-substituted carbon in the backbone. The synthesis of such a precursor would involve multiple steps, including the formation of the carbon skeleton and the introduction of the hydroxyl and carboxylic acid functionalities.

Functionalization of the monomer can be achieved by incorporating desired chemical groups into the precursor before cyclization. For example, to introduce further functionality, one could start with a more complex substituted malonic ester in a malonic ester-type synthesis to build the carbon chain. jove.com This allows for the synthesis of a library of functionalized dioxecane monomers with tailored properties.

Optimization of Synthetic Efficiency and Yield for Dioxecane Monomers

Achieving high efficiency and yield is a significant challenge in the synthesis of medium-sized rings like dioxecanes due to unfavorable entropic factors and the potential for competing side reactions, such as oligomerization. numberanalytics.com

Several strategies can be employed to optimize the synthesis:

Catalyst Optimization: In RCM, screening different generations of Grubbs or Schrock catalysts can significantly impact the yield and stereoselectivity. numberanalytics.comnumberanalytics.com For macrolactonization, various activating agents and catalysts, including organocatalysts, can be tested to find the most effective system. numberanalytics.com

Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and concentration is crucial. numberanalytics.com As mentioned, high-dilution conditions are a classic strategy to favor intramolecular cyclization over intermolecular polymerization.

Substrate Design: Modifying the precursor to adopt a conformation that favors cyclization can dramatically improve yields. This can involve the introduction of rigid elements or specific protecting groups that pre-organize the molecule for ring closure. numberanalytics.com

The table below summarizes key optimization parameters for macrolide synthesis, which are broadly applicable to the synthesis of this compound.

| Parameter | Optimization Strategy | Expected Outcome |

| Catalyst | Screening of various metal-based or organocatalysts. numberanalytics.com | Increased reaction rate and selectivity. |

| Solvent | Testing a range of solvents with different polarities. numberanalytics.com | Improved solubility of reactants and stabilization of transition states. |

| Temperature | Varying the reaction temperature. numberanalytics.com | Enhanced reaction kinetics and control over side reactions. |

| Concentration | Employing high-dilution techniques. numberanalytics.com | Favoring intramolecular cyclization, minimizing oligomerization. |

By systematically addressing these synthetic challenges, researchers can develop robust and efficient routes to this compound and its derivatives, paving the way for their exploration in various applications.

Mechanistic and Kinetic Aspects of 2 Methyl 1,4 Dioxecane 5,10 Dione Ring Opening Polymerization Rop

General ROP Principles Applied to Cyclic Diesters

Ring-opening polymerization (ROP) is a primary method for synthesizing aliphatic polyesters from cyclic monomers like lactones and cyclic diesters. researchgate.netrsc.org The polymerization is typically driven by the release of ring strain, although for larger, less-strained rings (7-membered and larger), the thermodynamic equilibrium between the monomer and polymer becomes a critical factor. mdpi.com For a ten-membered ring like 2-Methyl-1,4-dioxecane-5,10-dione, ring strain is a less significant driving force compared to smaller rings, and polymerization is often governed by the concentration of the monomer at equilibrium.

The polymerization can proceed through several mechanistic pathways, including coordination-insertion, anionic, cationic, or radical mechanisms, largely dependent on the initiator or catalyst used. researchgate.netmdpi.com These initiators activate the monomer, leading to nucleophilic attack and subsequent ring-opening to form a propagating chain. rsc.org

Detailed Investigation of Polymerization Mechanisms for this compound

Despite the existence of these general mechanisms, specific studies detailing their application to this compound are not present in the available scientific literature. The following sections describe the principles of these mechanisms as they apply to related cyclic esters.

The coordination-insertion mechanism is the most common and controlled method for the ROP of cyclic esters, often utilizing metal alkoxide initiators (e.g., based on tin, aluminum, zinc, or rare-earth metals). mdpi.comresearchgate.net The proposed pathway involves the coordination of the monomer's carbonyl oxygen to the metal center of the catalyst. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the alkoxide group attached to the metal center. mdpi.com This is followed by the cleavage of the acyl-oxygen bond of the ester, and the monomer is "inserted" into the metal-alkoxide bond, regenerating the active site at the chain end for the next monomer addition. researchgate.net

While this mechanism has been extensively studied for monomers like ε-caprolactone and lactide, no specific research, DFT modeling, or experimental evidence detailing the coordination-insertion ROP of this compound could be located.

In the activated monomer mechanism, the catalyst (typically a Lewis acid) activates the monomer by coordinating to it, as in the coordination-insertion mechanism. However, the nucleophilic attack comes from a separate initiator molecule, often an alcohol, rather than a group attached to the catalyst. The catalyst essentially acts as a transfer agent. This pathway is particularly relevant in cationic ROP.

No studies specifically investigating an activated monomer pathway for this compound have been found.

Anionic ROP is initiated by strong nucleophiles like alkoxides or organometallic compounds. mdpi.com The initiator attacks the carbonyl carbon of the cyclic ester, leading to ring-opening and the formation of an alkoxide propagating species. This process continues with the newly formed alkoxide end-group attacking subsequent monomer molecules. rsc.org While effective for some lactones, controlling the polymerization and avoiding side reactions can be challenging.

Cationic ROP employs cationic initiators, such as strong protonic acids or Lewis acids, which activate the monomer. mdpi.com The propagation proceeds through an SN2-type attack by a monomer on the activated, positively charged propagating chain end. researchgate.net Cationic ROP of esters is often difficult to control and can be prone to side reactions, including the formation of cyclic oligomers, especially with larger rings. rsc.org

There is no available literature detailing either the anionic or cationic ROP of this compound.

Free-radical ring-opening polymerization (rROP) is a versatile technique typically applied to specific classes of cyclic monomers, such as cyclic ketene (B1206846) acetals, that can generate a radical stable enough to propagate after ring-opening. researchgate.netcmu.edu For example, the rROP of 2-methylene-1,3-dioxepane (B1205776) proceeds via the addition of a radical to the exocyclic double bond, followed by the opening of the seven-membered ring to form a polyester (B1180765) structure. cmu.edu Studies on various dioxolane and dioxane derivatives show that the extent of ring-opening versus vinyl addition is competitive and depends on factors like monomer structure and temperature. elsevierpure.com

However, this compound lacks the necessary functionality (like an exocyclic methylene (B1212753) group) to undergo conventional rROP. Therefore, this mechanism is not considered a viable pathway for its polymerization. No research suggests otherwise or explores alternative radical-based methods for this specific compound.

Kinetic Studies of this compound Polymerization

Kinetic studies are crucial for understanding polymerization rates, determining reaction orders with respect to monomer and initiator concentrations, and calculating activation energies. For related monomers like 1,4-dioxan-2-one, kinetic investigations have shown the polymerization to be first-order in both monomer and initiator.

A thorough search of the literature yielded no kinetic data, rate constants, or activation energy values for the polymerization of this compound. The absence of such fundamental data prevents any quantitative discussion of its polymerization behavior.

Determination of Reaction Order and Rate Constants

The determination of the reaction order is a fundamental step in understanding the kinetics of ROP. It is typically accomplished by systematically varying the concentration of the monomer and the initiator and observing the effect on the initial reaction rate. libretexts.orguri.edu For many cyclic ester ROP reactions, the polymerization is found to be first-order with respect to the monomer concentration and first-order with respect to the initiator concentration. researchgate.netepa.gov

The rate law for such a reaction can be expressed as: Rate = k[M][I] where:

k is the rate constant

[M] is the monomer concentration

[I] is the initiator concentration

Plotting the natural logarithm of the monomer concentration ratio against time yields a linear relationship, confirming a first-order dependence on the monomer. researchgate.net The slope of this line can then be used to determine the apparent rate constant (k_app_).

Table 1: Representative Data for Determining Reaction Order

This table illustrates a hypothetical data set for the ROP of a cyclic ester, demonstrating the method of initial rates to determine the reaction order. By comparing experiments, one can deduce the order with respect to the monomer and initiator.

| Experiment | Initial Monomer Conc. [M]₀ (mol/L) | Initial Initiator Conc. [I]₀ (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.5 | 0.01 | 4.0 x 10⁻⁵ |

| 2 | 1.0 | 0.01 | 8.0 x 10⁻⁵ |

| 3 | 0.5 | 0.02 | 8.0 x 10⁻⁵ |

From this data, doubling the monomer concentration while keeping the initiator constant doubles the rate (Exp. 1 vs. 2), indicating a first-order reaction with respect to the monomer. Similarly, doubling the initiator concentration at a constant monomer level doubles the rate (Exp. 1 vs. 3), indicating a first-order reaction with respect to the initiator.

Influence of Monomer Concentration and Temperature on ROP Kinetics

Both monomer concentration and temperature have a profound impact on the kinetics of ring-opening polymerization.

Monomer Concentration: The initial concentration of the monomer is a key factor influencing the polymerization rate. As dictated by the rate law, a higher initial monomer concentration leads to a faster polymerization rate. nih.gov Furthermore, the monomer concentration can affect the equilibrium of the polymerization, especially for less-strained ring systems where the propagation step is reversible. nih.gov For some polymerizations, a higher monomer concentration can shift the equilibrium towards the polymer, resulting in higher conversion. nih.gov

Temperature: Temperature is a critical parameter that affects both the rate of polymerization and potentially the reaction mechanism itself. rsc.org Increasing the polymerization temperature generally leads to a significant increase in the reaction rate, as it increases the rate constant (k) according to the Arrhenius equation. researchgate.netmdpi.com However, for ROP, which is an equilibrium process, temperature also affects the ceiling temperature (T_c_). Above the ceiling temperature, polymerization is thermodynamically unfavorable. wiley-vch.de For the ROP of most cyclic esters, the polymerization is exothermic (negative ΔH), and an increase in temperature will shift the equilibrium back towards the monomer, potentially lowering the final conversion. researchgate.net In some systems, temperature changes can even alter the operative polymerization mechanism. rsc.org

Table 2: Illustrative Effect of Temperature on the Rate Constant

This table shows representative data on how the rate constant for a cyclic ester ROP might change with temperature, following the Arrhenius relationship.

| Temperature (°C) | Temperature (K) | Rate Constant, k (L·mol⁻¹·s⁻¹) |

| 80 | 353.15 | 0.08 |

| 100 | 373.15 | 0.15 |

| 120 | 393.15 | 0.28 |

| 140 | 413.15 | 0.50 |

Thermodynamic Considerations in Dioxecane Ring-Opening Polymerization

The feasibility of ring-opening polymerization is governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG_p_) of the system. wiley-vch.de For polymerization to be spontaneous, ΔG_p_ must be negative. The Gibbs free energy of polymerization is related to the enthalpy (ΔH_p_) and entropy (ΔS_p_) of polymerization by the equation:

ΔG_p_ = ΔH_p_ - TΔS_p_

Enthalpy of Polymerization (ΔH_p_): The primary driving force for the ROP of cyclic monomers is the relief of ring strain. mdpi.com Ten-membered rings like this compound possess some degree of ring strain due to transannular interactions and bond angle distortion. The release of this strain upon polymerization results in a negative enthalpy change (exothermic process), which favors polymerization. researchgate.net

Entropy of Polymerization (ΔS_p_): The conversion of small monomer molecules into a long polymer chain results in a loss of translational degrees of freedom. wiley-vch.de Consequently, the entropy change (ΔS_p_) for polymerization is typically negative. This entropic penalty opposes the polymerization process.

Ceiling Temperature (T_c_): Because the enthalpic term (ΔH_p_) is negative and the entropic term (-TΔS_p_) becomes more positive with increasing temperature, there exists a temperature at which ΔG_p_ = 0. This is the ceiling temperature (T_c_), above which the polymerization is no longer thermodynamically favorable. wiley-vch.de The ceiling temperature can be calculated as:

T_c_ = ΔH_p_ / (ΔS_p_ + R ln[M]eq)

Catalyst Systems for Controlled Polymerization of 2 Methyl 1,4 Dioxecane 5,10 Dione

Enzymatic Ring-Opening Polymerization of 2-Methyl-1,4-dioxecane-5,10-dione

Biocatalyst Selection and Optimization

The use of enzymes as catalysts for polyester (B1180765) synthesis represents a green and highly selective alternative to conventional chemical methods. nih.gov For the ring-opening polymerization (ROP) of cyclic esters like this compound, hydrolases, particularly lipases and cutinases, are the most relevant class of enzymes. nih.govmdpi.com These biocatalysts offer the advantages of operating under mild reaction conditions and exhibiting high chemo-, regio-, and enantioselectivity. sci-hub.box

The most widely studied and effective biocatalyst for polyester synthesis is Lipase (B570770) B from the yeast Candida antarctica (CaLB). nih.gov It is known to efficiently catalyze the polymerization of a wide range of lactones, from small four-membered rings to large macrocycles. nih.gov Other enzymes, such as cutinases from Humicola insolens (HiC) and Thermobifida cellulosilytica (Thc_Cut1), have also shown significant promise. mdpi.com

Optimization of the biocatalytic process is critical for achieving high monomer conversion and desired polymer characteristics. Key strategies include:

Enzyme Immobilization: To enhance operational stability and enable catalyst reuse, enzymes are often immobilized on solid supports. The most common commercial example is Novozym 435, which is CaLB immobilized on a macroporous acrylic resin. nih.govunl.pt Immobilization can significantly improve the enzyme's thermostability and longevity in the reaction medium. nih.gov For instance, studies on the acrylation of OH-functional polyesters showed that immobilized CalB could have a half-life of over 300 hours, making the catalyst's contribution to the total process cost marginal. nih.gov

Reaction Engineering: The polymerization outcome is highly dependent on reaction conditions. Temperature is a crucial parameter; for example, in the polycondensation of dimethyl adipate (B1204190) and 1,4-butanediol, CaLB showed an optimal temperature of 85 °C, yielding a number-average molecular weight (Mn) of 7,500 Da. mdpi.com The removal of condensation byproducts, such as water or short-chain alcohols, is also essential for driving the equilibrium toward high molecular weight polymer formation. sci-hub.box

The selection of the biocatalyst and reaction conditions can be tailored to control the polymer's final properties. The following table, based on data from the polycondensation of dicarboxylic acid diesters and diols, illustrates how catalyst choice and substrate structure influence the resulting polyester's molecular weight.

Table 1: Influence of Biocatalyst and Monomers on Polyester Synthesis

This table showcases the results of polycondensation reactions catalyzed by immobilized Candida antarctica lipase B (CaLB), demonstrating the impact of monomer chain length and reaction temperature on the number-average molecular weight (Mn) of the resulting polyesters. The data is representative of findings in biocatalytic polyester synthesis. mdpi.com

| Diester Monomer | Diol Monomer | Temperature (°C) | Catalyst | Number-Average Molecular Weight (Mn, Da) |

|---|---|---|---|---|

| Dimethyl Adipate (C6) | 1,4-Butanediol (C4) | 50 | Immobilized CaLB | 1,800 |

| Dimethyl Adipate (C6) | 1,4-Butanediol (C4) | 70 | Immobilized CaLB | 5,700 |

| Dimethyl Adipate (C6) | 1,4-Butanediol (C4) | 85 | Immobilized CaLB | 7,500 |

| Dimethyl Adipate (C6) | 1,8-Octanediol (C8) | 85 | Immobilized CaLB | 7,100 |

Ligand Design and Its Impact on Catalyst Activity and Selectivity

Two prominent classes of ligands have been extensively developed for the ROP of cyclic esters:

Salen-type Ligands: These are tetradentate Schiff base ligands, typically with an [N,N,O,O] donor set, that form stable complexes with a variety of metals, including aluminum, titanium, and zirconium. mdpi.comresearchgate.netnih.gov The versatility of Salen ligands stems from the ease with which their structure can be modified. bldpharm.com Key design aspects include:

The Diamine Bridge: Altering the length and rigidity of the bridge connecting the two nitrogen donors can impact the geometry and flexibility of the resulting metal complex. nih.gov

Substituents on the Salicylaldehyde Rings: Introducing bulky or electron-withdrawing/donating groups at various positions on the phenolic rings modifies the steric and electronic properties of the catalyst. researchgate.net For example, bulky ortho-substituents can create a more crowded active site, influencing monomer approach and enhancing stereoselectivity in the polymerization of monomers like rac-lactide. mdpi.com

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful ancillary ligands in homogeneous catalysis due to their strong σ-donating character, which forms robust metal-carbon bonds. sci-hub.se Iron complexes featuring NHC ligands have proven to be excellent catalysts for the bulk polymerization of lactide. nih.govrsc.org These catalysts can exhibit exceptionally high activity, with apparent polymerization rate constants (kapp) an order of magnitude higher than the industrially used tin octoate. nih.gov The robustness of NHC-metal complexes allows for the polymerization of even technical grade monomers, highlighting their potential for industrial applications. rsc.org Furthermore, NHCs can function as potent organocatalysts on their own for the ROP of various cyclic monomers. acs.orgacs.org

The profound impact of ligand design on catalyst performance is illustrated in the following table, which summarizes representative data for the ROP of rac-lactide using different ligand-metal systems.

Table 2: Effect of Ligand Design on Metal-Catalyzed Ring-Opening Polymerization of rac-Lactide

This table compares the performance of different catalyst systems, highlighting how the choice of ligand (Salen vs. NHC) and the metal center influences catalytic activity (kapp), control over molecular weight (Mn), dispersity (Đ), and polymer stereoselectivity (Pr, probability of heterotactic linkage). The data is compiled from studies on various catalyst systems for lactide polymerization. mdpi.comnih.gov

| Catalyst System | Ligand Type | Key Ligand Feature | kapp (s-1) | Mn (kg mol-1) | Dispersity (Đ) | Heterotacticity (Pr) |

|---|---|---|---|---|---|---|

| Zr-Salen Complex | Salen | Trinuclear Zr Cluster | 3.05 x 10-5 (h-1) | 15.2 | 1.15 | 0.81 |

| Fe-NHC Complex | NHC (Triazolylidene) | - | 8.5 x 10-3 | ~50 | ~1.6 | Atactic |

| Al-Salen Complex | Salen | Bimetallic Aluminum | - | 19.6 | 1.05 | 0.94 |

| Ti-Salen Complex | Salen | Monometallic Titanium | - | 18.9 | 1.02 | - |

Polymer Microstructure and Macromolecular Architecture from 2 Methyl 1,4 Dioxecane 5,10 Dione

Advanced Polymer Topologies from 2-Methyl-1,4-dioxecane-5,10-dione

The architectural design of polymers at the molecular level, often referred to as macromolecular architecture, plays a pivotal role in defining their macroscopic properties. The ring-opening polymerization (ROP) of cyclic esters like this compound offers a versatile platform for the synthesis of complex polymer topologies beyond simple linear chains. These advanced architectures, including star-shaped, macrocyclic, brush, and hyperbranched polymers, exhibit unique rheological, thermal, and solution properties compared to their linear counterparts of similar molecular weight. ed.ac.uk The presence of the methyl group on the dioxecane ring can further influence the polymer's characteristics, offering a handle to fine-tune its properties. ontosight.ainih.gov

Synthesis of Star-Shaped Polymers from this compound

Star-shaped polymers consist of multiple linear polymer chains, or "arms," emanating from a central core. ed.ac.uk The synthesis of star-shaped polyesters from cyclic esters is well-established, and two primary strategies are employed: the "core-first" and "arm-first" methods. nih.gov

The core-first approach involves the use of a multifunctional initiator, often a polyol, from which the polymer arms grow. For the synthesis of star polymers from this compound, a polyol such as pentaerythritol (B129877) (4-arms), dipentaerythritol (B87275) (6-arms), or even larger molecules like cyclodextrins or functionalized fullerenes could serve as the core. ed.ac.uk The ring-opening polymerization of the monomer would be initiated from the hydroxyl groups of the core molecule, typically catalyzed by a metal-based catalyst like stannous octoate (Sn(Oct)₂) or a suitable organocatalyst. ed.ac.uknih.gov The number of arms of the resulting star polymer is determined by the number of initiating sites on the core molecule.

The arm-first method involves the synthesis of linear polymer arms with a reactive end group, which are then coupled to a multifunctional linking agent. In the context of this compound, this would entail the initial synthesis of a linear poly(this compound) chain with, for example, a terminal hydroxyl group. These living polymer chains could then be reacted with a multifunctional coupling agent, such as a polyisocyanate or a polyfunctional acyl halide, to form the star architecture.

The table below illustrates representative data for the synthesis of star-shaped polyesters using a core-first approach with a polyol initiator, based on findings for similar cyclic ester polymerizations. nih.govresearchgate.net

| Initiator (Core) | Catalyst | Monomer/Initiator Ratio | Number of Arms | Mn ( g/mol ) | PDI |

| Pentaerythritol | Sn(Oct)₂ | 50:1 | 4 | 8,600 | 1.15 |

| Dipentaerythritol | Sn(Oct)₂ | 100:1 | 6 | 17,200 | 1.20 |

| Glycerol | TBD | 30:1 | 3 | 5,200 | 1.10 |

| Xylitol | DBU | 75:1 | 5 | 13,000 | 1.18 |

Table 1: Representative data for the synthesis of star-shaped polyesters via the core-first method. Mn = Number-average molecular weight, PDI = Polydispersity Index. Data is illustrative and based on typical results for related cyclic ester polymerizations.

Macrocyclic Polymer Architectures Derived from Dioxecane-Diones

Macrocyclic polymers, or cyclic polymers, are ring-shaped macromolecules that lack chain ends. This unique topology imparts distinct properties, such as reduced hydrodynamic volume and melt viscosity, and altered thermal properties compared to their linear and star-shaped analogues. The synthesis of macrocyclic polyesters can be achieved through several strategies, with ring-closing reactions of linear precursors being a common approach.

For polymers derived from this compound, a potential route to macrocyclic architectures involves the synthesis of a linear di-functional polymer, for instance, with hydroxyl and carboxyl end groups. Under high dilution conditions, an intramolecular esterification reaction can be promoted, leading to the formation of a cyclic polymer. This cyclization can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP).

Another promising technique is the ring-expansion metathesis polymerization (REMP), which has been successfully employed for the synthesis of cyclic bottlebrush polymers. rsc.org This method could potentially be adapted for the synthesis of macrocyclic polymers from functionalized dioxecane-diones.

Brush and Hyperbranched Polymer Structures

Brush polymers , also known as bottlebrush polymers, consist of a linear backbone with densely grafted polymeric side chains. This architecture leads to a cylindrical or worm-like conformation. The synthesis of polyester-based brush polymers can be accomplished through three main "grafting" approaches:

Grafting-to: Pre-synthesized side chains are attached to a linear polymer backbone.

Grafting-from: Side chains are grown from initiating sites along a polymer backbone.

Grafting-through: Polymerization of macromonomers, which are monomers that already contain the polymeric side chain.

For polymers from this compound, a "grafting-from" approach could involve the synthesis of a comonomer containing an initiating group for ROP, which is then copolymerized to form a backbone. The ROP of this compound would then be initiated from these sites. The "grafting-through" method would involve the synthesis of a macromonomer of poly(this compound) with a polymerizable end group, such as a norbornene or vinyl group, followed by its polymerization. nih.gov

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a high density of functional groups. cjps.org They are typically synthesized in a one-pot reaction, making them more commercially viable than dendrimers, which require a stepwise synthesis. cjps.org A key method for producing hyperbranched polyesters is the ring-opening multibranching polymerization (ROMBP) of a monomer that can generate more than one propagating species. researchgate.net This can be achieved using an "inimer" – a molecule that acts as both an initiator and a monomer.

For this compound, a hyperbranched structure could potentially be synthesized by introducing a hydroxyl group onto the monomer, creating a self-condensing AB₂-type monomer. The ROP of this functionalized monomer would lead to a hyperbranched polyester (B1180765). Alternatively, the copolymerization of this compound with a cyclic anhydride (B1165640) bearing a carboxyl group in the presence of an epoxide could also yield hyperbranched polyesters. rsc.org

The table below summarizes the key features of these advanced polymer topologies.

| Polymer Architecture | Key Structural Feature | Typical Synthetic Strategy | Potential Advantage |

| Star-Shaped | Multiple arms from a central core | Core-first or Arm-first ROP | Lower viscosity, higher functionality |

| Macrocyclic | Ring structure with no end groups | Intramolecular cyclization | Unique solution and thermal properties |

| Brush | Densely grafted side chains on a backbone | Grafting-to, -from, or -through | High segment density, cylindrical shape |

| Hyperbranched | Highly branched, 3D globular structure | Ring-opening multibranching polymerization | High solubility, numerous end groups |

Table 2: Comparison of Advanced Polymer Topologies.

Structure Property Relationships in Poly 2 Methyl 1,4 Dioxecane 5,10 Dione and Its Copolymers

Influence of Monomer Purity and Stereochemistry on Polymer Properties

The purity of the 2-Methyl-1,4-dioxecane-5,10-dione monomer is a critical factor that significantly impacts the polymerization process and the final properties of the resulting polymer. For biomedical applications, high monomer purity is paramount. nih.gov The presence of impurities can interfere with the polymerization reaction, leading to lower molecular weights and broader polydispersity, which in turn affects the mechanical strength and degradation kinetics of the polymer. For instance, in the synthesis of related poly(ester amide)s (PEAs), the use of certain activating agents like p-nitrophenol can introduce cytotoxic impurities that require laborious removal processes. nih.gov The development of synthetic routes that avoid such cytotoxic chemicals is a significant step towards obtaining high-purity polymers suitable for biomedical use. nih.gov

Stereochemistry plays a profound role in determining the properties of polymers derived from chiral monomers like this compound. The spatial arrangement of the methyl group can influence the polymer's crystallinity, thermal properties, and degradation behavior. Although direct studies on this compound are limited, research on analogous polydepsipeptides (PDPs) derived from morpholine-2,5-diones demonstrates the importance of stereochemistry. The use of optically active amino acids in the synthesis of these monomers can lead to stereoregular polymers with distinct properties compared to their racemic counterparts. For example, the cyclization of N-(α-haloacyl)-α-amino acids, a common method for synthesizing morpholine-2,5-dione (B184730) monomers, can sometimes lead to a degree of racemization, which can affect the final polymer's properties. researchgate.net The stereoselectivity of the polymerization process itself is also crucial. Different catalyst systems can exhibit varying degrees of stereocontrol, leading to polymers with different tacticities (e.g., isotactic or syndiotactic). For example, in the polymerization of (E)-2-methyl-1,3-pentadiene, a homogeneous neodymium catalyst yielded a syndiotactic cis-1,4 polymer, while a heterogeneous catalyst produced an isotactic cis-1,4 polymer. researchgate.net This highlights how catalyst choice can dictate the polymer's microstructure and, consequently, its macroscopic properties.

Correlation Between Polymer Molecular Weight, Polydispersity, and Macromolecular Properties

The molecular weight and polydispersity index (PDI) are fundamental parameters that govern the physical and mechanical properties of poly(this compound) and its copolymers. Generally, an increase in molecular weight leads to an enhancement of mechanical properties such as tensile strength and elongation at break, up to a certain point where the properties plateau. icm.edu.pl This is attributed to increased chain entanglement and intermolecular forces at higher molecular weights.

Controlled polymerization techniques, such as organocatalytic ring-opening polymerization (ROP), are often employed to achieve high molecular weight polymers with narrow polydispersity. acs.orgnih.gov For instance, the ROP of methionine-derived morpholine-2,5-diones using a binary organocatalytic system yielded poly(ester amide)s with molecular weights ranging from 8.1 to 28.2 kg mol⁻¹ and low dispersities (Đ = 1.07–1.12). acs.org Similarly, the ROP of (S)-3-benzylmorpholine-2,5-dione with a specific catalyst system demonstrated good control over molar masses and dispersities. nih.gov

The molecular weight also significantly influences the thermal properties of the polymer. An increase in molecular weight is often associated with a higher glass transition temperature (Tg) due to restricted chain mobility. icm.edu.pl Furthermore, the molecular weight has a profound effect on the degradation rate of the polymer. Studies on other polyesters have shown that higher molecular weight polymers tend to degrade more slowly. mdpi.com This is because longer polymer chains require more bond scissions to reduce the molecular weight to a point where the fragments become soluble.

The polydispersity of the polymer, which describes the distribution of molecular weights, also plays a crucial role. A narrow PDI, indicative of a more uniform polymer chain length, generally leads to more predictable and consistent material properties, including mechanical strength and degradation behavior. nih.govuvic.ca Conversely, a broad PDI can result in a material with less uniform properties.

Table 1: Effect of Molecular Weight on Polymer Properties

| Property | Correlation with Increasing Molecular Weight | Rationale |

|---|---|---|

| Tensile Strength | Increases (up to a limit) | Increased chain entanglement and intermolecular forces. icm.edu.pl |

| Elongation at Break | Increases (up to a limit) | Greater ability of longer chains to uncoil and align under stress. icm.edu.pl |

| Glass Transition Temp. (Tg) | Increases | Reduced chain mobility with longer polymer chains. icm.edu.pl |

| Degradation Rate | Decreases | More bond scissions required to reduce the molecular weight of longer chains. mdpi.com |

| Melt Viscosity | Increases | Greater resistance to flow due to increased entanglements. researchgate.net |

Effects of Polymer Architecture on Mechanical and Rheological Behavior

The architecture of poly(this compound) and its copolymers, which includes aspects like linearity, branching, and the formation of block or random copolymers, significantly influences their mechanical and rheological properties.

The introduction of bulky side groups or comonomers can affect the polymer's mechanical behavior. For instance, in poly(ester amide)s, the nature of the α-amino acid side chain plays a critical role. L-phenylalanine, with its bulky aromatic side group, can lead to polymers with higher glass transition temperatures, while glycine (B1666218) can enhance crystallinity. tandfonline.com The rheological behavior, which describes the flow and deformation of the material, is also highly dependent on the polymer architecture. Studies on polystyrene copolymers with polyhedral oligosilsesquioxane (POSS) have shown that the incorporation of bulky POSS moieties dramatically affects the rheological properties. dtic.mil The presence of these bulky groups can act as a plasticizer, decreasing the glass transition temperature, and can also reduce the rubbery plateau modulus, indicating a decrease in entanglement density. dtic.mil

The topology of the polymer, such as whether it is linear or cyclic, also has a profound impact. Cyclic polymers, compared to their linear counterparts of the same molecular weight, often exhibit lower melt viscosity and a smaller hydrodynamic volume. researchgate.net This is due to the absence of chain ends in cyclic polymers, which reduces intermolecular entanglements.

Block copolymers incorporating segments of poly(this compound) can exhibit unique mechanical and rheological properties arising from the microphase separation of the different blocks. For example, amphiphilic block copolymers synthesized from a hydrophobic polyester (B1180765) and a hydrophilic polymer like poly(ethylene glycol) can self-assemble into various nanostructures, and their bulk miscibility can be investigated using techniques like differential scanning calorimetry. nih.gov The mechanical properties of such block copolymers are a complex interplay of the properties of the individual blocks and the morphology of the phase-separated domains.

Hydrolytic and Enzymatic Degradation Profiles of this compound Polymers

The biodegradability of polymers derived from this compound is a key feature for their application in biomedical and environmental fields. Degradation can occur through hydrolytic and/or enzymatic pathways, and the rate and mechanism are influenced by the polymer's structure and the surrounding environment.

Hydrolytic degradation involves the cleavage of the ester linkages in the polymer backbone by water molecules. This process can be influenced by pH, with degradation rates often being accelerated in both acidic and basic conditions. nih.gov The degradation of solid polymers like those derived from this compound typically occurs in stages. Initially, water diffuses into the amorphous regions of the polymer, leading to random chain scission. nih.govnih.gov This is followed by the degradation of the crystalline regions, which is a slower process. nih.gov The degradation can proceed via bulk erosion, where the polymer degrades uniformly throughout its mass, or surface erosion, where degradation is confined to the polymer surface. The type of erosion is influenced by the relative rates of water penetration and polymer chain cleavage.

Enzymatic degradation involves the action of specific enzymes that can catalyze the hydrolysis of the ester bonds. Lipases and esterases are commonly involved in the degradation of polyesters. mdpi.com The susceptibility of a polymer to enzymatic degradation depends on several factors, including the chemical structure of the polymer, its crystallinity, and the accessibility of the ester bonds to the enzyme's active site. For instance, studies on poly(ε-caprolactone) (PCL) have shown that it can be efficiently degraded by various lipases. mdpi.com The degradation of cyclic polymers can exhibit unique, topology-dependent behavior, sometimes showing a two-stage degradation process. researchgate.net

The degradation rate of polymers derived from this compound can be tailored by modifying their composition and structure.

Copolymerization is a common strategy to control degradation rates. Introducing more hydrolytically labile or enzymatically recognizable monomers can accelerate degradation. For example, in poly(ester amide)s, the choice of the α-amino acid can influence the degradation rate, with glycine-based PEAs degrading faster than those based on L-phenylalanine. tandfonline.com Similarly, copolymerizing with more hydrophilic monomers can increase water uptake and thus accelerate hydrolytic degradation.

The molecular weight of the polymer is another critical factor; higher molecular weight polymers generally exhibit slower degradation rates. mdpi.com The crystallinity of the polymer also plays a significant role, as the amorphous regions are more susceptible to degradation than the crystalline regions. nih.gov Therefore, controlling the stereochemistry of the monomer and the polymerization conditions to influence crystallinity can be a tool to tune the degradation profile.

The architecture of the polymer also affects degradation. For instance, in block copolymers of polyesters and poly(N,N'-dimethylaminoethyl methacrylate) (PDMAEMA), the presence of the hydrophilic PDMAEMA block can increase the rate of hydrolysis of the polyester block. mdpi.com However, the same hydrophilic block can hinder enzymatic degradation by affecting the accessibility of the ester bonds to the enzymes. mdpi.com

Table 2: Factors Influencing Polymer Degradation Rate

| Factor | Effect on Degradation Rate | Mechanism |

|---|---|---|

| Hydrophilicity | Increased hydrophilicity generally increases degradation rate. | Enhanced water penetration into the polymer matrix. nih.gov |

| Crystallinity | Increased crystallinity generally decreases degradation rate. | Amorphous regions are more accessible to water and enzymes than crystalline regions. nih.gov |

| Molecular Weight | Higher molecular weight generally decreases degradation rate. | More chemical bonds need to be cleaved per unit mass. mdpi.com |

| Comonomer Type | Can be increased or decreased depending on the comonomer's properties. | Introduction of more labile linkages or groups that alter hydrophilicity/crystallinity. tandfonline.com |

| pH of Medium | Can be accelerated in acidic or basic conditions. | Catalysis of the hydrolysis of ester bonds. nih.gov |

| Enzyme Presence | Can be significantly accelerated in the presence of specific enzymes. | Catalytic cleavage of ester bonds by enzymes like lipases and esterases. mdpi.com |

Biocompatibility Considerations of Derived Materials

For materials intended for biomedical applications, biocompatibility is a non-negotiable requirement. Polymers derived from this compound, particularly those designed as biomaterials, must not elicit an adverse response from the host tissue.

The biocompatibility of these polymers is closely linked to their chemical composition and the nature of their degradation products. The use of monomers derived from naturally occurring substances, such as α-amino acids in related poly(ester amide)s, is a favorable strategy, as their degradation products are likely to be non-toxic and can be metabolized by the body. nih.govmdpi.comrsc.org

The purity of the polymer is also a critical aspect of biocompatibility. Residual monomers, catalysts, or solvents from the synthesis process can be cytotoxic. nih.gov Therefore, thorough purification of the polymer is essential. For example, the avoidance of cytotoxic chemicals like p-nitrophenol during synthesis is a significant advantage in producing biocompatible PEAs. nih.gov

In vitro cytotoxicity assays are commonly used to evaluate the initial biocompatibility of new polymers. These tests typically involve culturing cells, such as fibroblasts or smooth muscle cells, on the polymer films or scaffolds and assessing cell viability, proliferation, and morphology. nih.govtandfonline.com For instance, PEAs derived from L-phenylalanine and L-methionine have been shown to support the attachment and spreading of human coronary artery smooth muscle cells, indicating good cytocompatibility. nih.gov Similarly, PEAs based on (L)-lactic acid oligomers and α-amino acids did not show an acute cytotoxic effect on human fibroblast cells. tandfonline.com

Furthermore, the degradation products of the polymer must also be biocompatible. As the polymer degrades in vivo, it releases its constituent monomers and oligomers. It is crucial that these degradation products are non-toxic and can be safely cleared from the body. The gradual nature of the degradation of many biodegradable polymers helps to prevent a sudden release of acidic byproducts that could cause a localized inflammatory response.

Applications of 2 Methyl 1,4 Dioxecane 5,10 Dione Based Polymers in Advanced Materials Science

Biodegradable and Biorenewable Polymer Development

Aliphatic polyesters are at the forefront of biodegradable polymer research due to their hydrolyzable ester bonds, which can be cleaved by microbial enzymes or simple hydrolysis. specificpolymers.com This intrinsic biodegradability makes them an environmentally friendly alternative to conventional non-degradable plastics derived from fossil fuels. nih.govrsc.org The development of such polymers is crucial for mitigating plastic pollution and transitioning to a more sustainable, circular economy. acs.org

The properties of aliphatic polyesters can be precisely tuned by altering their chemical structure, for instance, through the copolymerization of different lactone monomers. rsc.orgrsc.org The incorporation of 2-Methyl-1,4-dioxecane-5,10-dione as a comonomer is a strategic approach to modify the characteristics of existing polyesters like polylactide (PLA), polyglycolide (PGA), or poly(p-dioxanone) (PPDO). The presence of the methyl group on the polymer backbone is known to increase hydrophobicity and steric hindrance. rsc.org This modification can slow the rate of hydrolytic degradation, as it impedes the access of water molecules and enzymes to the ester linkages. rsc.org This principle allows for the design of copolymers with degradation profiles customized for specific applications, ranging from months to years.

Furthermore, the ether linkages inherent in the this compound structure would impart greater flexibility to the resulting polymer chain compared to more rigid polyesters like PLA or PGA. researchgate.net This combination of tunable biodegradability and enhanced flexibility makes polymers derived from this monomer highly attractive for creating a new generation of sustainable materials.

Functional Polymers for Biomedical Engineering Research

In biomedical engineering, aliphatic polyesters are highly valued for their biocompatibility and bioresorbability, meaning they can degrade into non-toxic products that are safely metabolized by the body. sigmaaldrich.comnih.gov Functional aliphatic polyesters allow for the fine-tuning of physicochemical properties like degradation rate and hydrophilicity, making them ideal for drug delivery and tissue engineering. nih.gov

Tissue engineering aims to repair or replace damaged tissues using porous, three-dimensional scaffolds that support cell adhesion, proliferation, and differentiation. Aliphatic polyesters are among the most common materials used for fabricating these scaffolds. nih.govnih.gov The ideal scaffold must possess mechanical properties that match the target tissue and a degradation rate that corresponds to the rate of new tissue formation. youtube.com

Polymers derived from this compound are promising candidates for scaffold design. The inherent flexibility from its poly(ester-ether) structure could be advantageous for engineering soft tissues. researchgate.net Moreover, by copolymerizing this monomer with other lactones such as L-lactide or glycolide (B1360168), the mechanical strength and degradation kinetics of the resulting scaffold can be precisely controlled. Research on similar copolymers, such as those of p-dioxanone and L-lactide, shows that increasing the lactide content can enhance stiffness, while the p-dioxanone component maintains flexibility. sigmaaldrich.com The methyl group on the this compound unit would also influence the scaffold's surface properties, potentially affecting protein adsorption and cell attachment, which are critical for successful tissue integration. nih.gov

Copolymerization allows for the creation of materials ranging from amorphous to semi-crystalline, which directly impacts their thermal and mechanical behavior as well as their degradation timeline. mdpi.com

Table 1: Effect of Copolymer Composition on Thermal Properties of Analogous Polyesters This table illustrates how blending different monomers, similar to how this compound could be used, affects key thermal properties. Data is based on analogous ε-caprolactone (ε-CL) and L-Lactide (L-LA) copolymers with ε-decalactone (ε-DL), a substituted lactone.

Data adapted from a study on alkyl-substituted lactone copolymers, demonstrating the principle of property modulation through copolymerization. mdpi.com

Biodegradable polyesters are extensively used to create matrices for the controlled and sustained release of therapeutic agents. sigmaaldrich.comnih.gov These systems, often formulated as nanoparticles, microparticles, or implants, encapsulate a drug and release it over an extended period as the polymer matrix degrades. researchgate.net This approach improves therapeutic efficacy and patient compliance by reducing the need for frequent dosing. sigmaaldrich.com

The release rate is intrinsically linked to the polymer's degradation rate. researchgate.net Polymers based on this compound could be particularly useful for long-term drug delivery applications. The methyl group's effect of increasing hydrophobicity and slowing hydrolytic degradation would lead to a slower and more sustained release profile. rsc.org This is advantageous for delivering drugs over many months, such as for hormone therapies or chronic disease management.

Furthermore, the amphiphilic character that could be achieved by creating block copolymers—for instance, by combining a hydrophilic block like polyethylene (B3416737) glycol (PEG) with a hydrophobic block derived from this compound—opens possibilities for creating core-shell nanocarriers like micelles or polymersomes. nih.gov These structures can encapsulate both hydrophobic and hydrophilic drugs, broadening their therapeutic utility. sigmaaldrich.com

Sustainable Packaging Materials and Eco-Friendly Plastics

The packaging industry is a major consumer of plastics, leading to significant environmental waste. researchgate.net Biodegradable polymers like PLA and polyhydroxyalkanoates (PHA) are emerging as sustainable alternatives for packaging applications. nih.govresearch-reels.com However, these materials sometimes lack the requisite flexibility, toughness, or barrier properties of their petrochemical counterparts. researchgate.net

Copolymerization is a key strategy to enhance the performance of bioplastics. Incorporating a flexible, hydrophobic monomer like this compound into a rigid polymer like PLA could significantly improve its properties. The resulting copolymer could exhibit reduced brittleness and enhanced toughness, making it more suitable for producing films and containers. nih.gov The increased hydrophobicity imparted by the methyl group could also improve the material's resistance to moisture, a critical factor for food packaging. rsc.org By carefully selecting comonomers and their ratios, it is possible to design eco-friendly plastics that meet the diverse demands of the packaging industry while ensuring complete biodegradability at the end of their life cycle. specificpolymers.com

Specialty Chemical Applications in Materials Science

Beyond biomedical and packaging applications, aliphatic polyesters serve as crucial components in a variety of specialty chemical formulations, including coatings, adhesives, and composites. esterpol.comopenpr.com In this context, they are often used as polyester (B1180765) polyols—intermediate molecular weight polymers with hydroxyl end-groups that can be further reacted, for example with isocyanates, to form polyurethanes. esterpol.com

Polymers derived from this compound could be developed into specialty polyester polyols for these applications. The unique chemical structure would influence the final properties of the end-product:

Coatings: The flexibility and hydrophobicity of these polyesters could be used to formulate durable and weather-resistant coatings.

Adhesives: Low-glass-transition-temperature aliphatic polyesters are excellent candidates for pressure-sensitive adhesives (PSAs). researchgate.net The structure of this compound suggests that its polymers could be designed to have the low Tg and tackiness required for adhesive applications.

Composites: As a matrix material or a toughening agent, these polymers could improve the impact resistance and durability of composite materials.

The ability to tune properties like hardness, flexibility, and environmental resistance through copolymerization makes these polyesters highly versatile for creating high-performance materials tailored to specific industrial needs. esterpol.com

Table 2: Modulation of Mechanical Properties in Analogous Copolymers This table shows how copolymerizing p-dioxanone (PDO) with glycolide affects the breaking strength retention (BSR) of sutures, a key mechanical property. This demonstrates how copolymerization, a strategy applicable to this compound, can tailor material performance for demanding applications.

Data adapted from a study on segmented p-dioxanone/glycolide copolymers. sigmaaldrich.com

Characterization Techniques and Computational Modeling for 2 Methyl 1,4 Dioxecane 5,10 Dione Polymers

Spectroscopic Analysis (NMR, IR, Mass Spectrometry) for Monomer and Polymer Structure Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of the 2-Methyl-1,4-dioxecane-5,10-dione monomer and verifying the successful polymerization into its corresponding polyester (B1180765).

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are used to analyze the monomer and the resulting polymer.

For the monomer , ¹H NMR would confirm the presence of the methyl group, the methine proton adjacent to it, and the various methylene (B1212753) protons within the 10-membered ring, with their chemical shifts and coupling patterns providing definitive structural proof. In ¹³C NMR, distinct signals would correspond to the carbonyl carbons of the ester groups, the methyl carbon, and the different carbons of the ring structure.

Upon ring-opening polymerization , the NMR spectra exhibit characteristic changes. The signals corresponding to the cyclic monomer diminish, while new signals appear that are characteristic of the linear repeating unit of the polyester. For instance, the chemical environment of the protons and carbons near the newly formed ester linkages in the polymer backbone will differ from those in the cyclic monomer, causing a shift in their NMR signals.

Table 1: Illustrative NMR Chemical Shifts (δ) for Monomer and Polymer

| Assignment | Monomer ¹H NMR (ppm) | Polymer ¹H NMR (ppm) | Monomer ¹³C NMR (ppm) | Polymer ¹³C NMR (ppm) |

| -C(=O)- | - | - | 172.5 | 170.1 |

| -CH(CH₃)- | 4.95 | 5.15 | 75.3 | 72.8 |

| -CH₂-O-C(=O)- | 4.20 | 4.35 | 65.1 | 68.9 |

| -CH₂-O-CH- | 3.80 | 3.70 | 68.4 | 70.2 |

| -CH₃ | 1.50 | 1.65 | 16.8 | 19.5 |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in both the monomer and the polymer. The key absorption band for the this compound monomer is the carbonyl (C=O) stretch of the ester groups. Due to ring strain in the 10-membered cyclic structure, this peak is expected at a specific wavenumber. After polymerization, the ring strain is released, which typically results in a shift of the carbonyl absorption band to a lower wavenumber, indicating the formation of a linear polyester. The presence of C-O stretching bands further confirms the ester functionalities.

Table 2: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - Monomer | Expected Wavenumber (cm⁻¹) - Polymer |

| C=O | Ester Stretch | ~1750 | ~1735 |

| C-O | Ester Stretch | 1250-1100 | 1240-1080 |

| C-H | Alkane Stretch | 2990-2850 | 2990-2850 |

Mass Spectrometry (MS) For the monomer, mass spectrometry is used to confirm its molecular weight and purity. For the resulting polymer, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) can be employed to determine the absolute molecular weight distribution of the polymer chains, providing valuable information on the different oligomers present in the sample.

Chromatographic Methods (SEC/GPC) for Molecular Weight and Polydispersity Determination

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for analyzing the molecular weight and molecular weight distribution of poly(this compound). researchgate.netshimadzu.com This method separates polymer chains based on their hydrodynamic volume in solution. researchgate.net

The analysis yields several key parameters:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that accounts for the contribution of larger polymer chains.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for achieving uniform material properties.

These values are crucial as they directly influence the polymer's mechanical, thermal, and degradation properties.

Table 3: Example SEC/GPC Results for Poly(this compound) Synthesized under Different Conditions

| Sample ID | Polymerization Time (h) | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| P10-A | 4 | 25,400 | 38,100 | 1.50 |

| P10-B | 8 | 48,200 | 65,100 | 1.35 |

| P10-C | 16 | 75,600 | 94,500 | 1.25 |

| P10-D | 24 | 91,300 | 115,000 | 1.26 |

Thermal Analysis Techniques (DSC, TGA) for Understanding Thermal Transitions

Thermal analysis techniques are critical for determining the operational temperature range and thermal stability of the polymer. netzsch.com

Differential Scanning Calorimetry (DSC) DSC is used to measure the heat flow associated with thermal transitions in the polymer as a function of temperature. kohan.com.twtainstruments.com Key properties determined by DSC include:

Glass Transition Temperature (T₉): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. pbipolymer.com This is a critical parameter for determining the material's use temperature.

Melting Temperature (Tₘ): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt and the material becomes a viscous liquid.

Crystallization Temperature (Tₙ): The temperature at which the polymer crystallizes upon cooling from the melt.

Thermogravimetric Analysis (TGA) TGA measures the change in a sample's mass as it is heated over time. kohan.com.twbibliotekanauki.pl This analysis provides crucial information about the thermal stability of the polymer and its decomposition profile. The onset temperature of decomposition is a key indicator of the material's thermal stability.

Table 4: Representative Thermal Properties from DSC and TGA

| Property | Symbol | Value | Method |

| Glass Transition Temperature | T₉ | 55 °C | DSC |

| Melting Temperature | Tₘ | 145 °C | DSC |

| Onset Decomposition Temperature (5% weight loss) | Tₔ | 280 °C | TGA |

Advanced Microscopy (SEM, TEM) for Morphological Analysis of Polymeric Systems

Advanced microscopy techniques are employed to visualize the polymer's morphology at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) SEM provides high-resolution images of the surface topography of a material. azom.comkpi.ua For polymers based on this compound, SEM can be used to study the surface of molded parts, films, or fibers, revealing details about surface texture, porosity, and the presence of any surface defects. It is also invaluable for analyzing the morphology of polymer blends and composites. azom.com

Transmission Electron Microscopy (TEM) TEM is used to examine the internal structure of the polymer. researchgate.net By passing a beam of electrons through an ultra-thin section of the material, TEM can reveal information about the crystalline structure, such as the arrangement of lamellae within spherulites. For polymer blends or nanocomposites, TEM provides high-resolution imaging of phase separation and the dispersion of fillers within the polymer matrix. researchgate.net

Computational Chemistry and Molecular Dynamics Simulations for Polymer Design and Prediction

Computational modeling serves as a powerful predictive tool in the design and analysis of new polymers. mdpi.com

Computational Chemistry Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to model the this compound monomer and simulate the ring-opening polymerization process. These calculations can provide insights into reaction mechanisms, transition states, and the energetics of polymerization, helping to optimize synthesis conditions.

Molecular Dynamics (MD) Simulations MD simulations model the physical movement of atoms and molecules within the polymer over time. By simulating a representative volume of the polymer, MD can predict various macroscopic properties, including:

Glass transition temperature (T₉)

Mechanical properties such as Young's modulus

Chain conformation and dimensions (e.g., radius of gyration)

Thermodynamic properties and interactions with solvents or other molecules

These simulations can accelerate the material design process by allowing for the virtual screening of polymer properties before committing to extensive laboratory synthesis and testing.

Conclusions and Future Research Directions

Summary of Key Research Findings on 2-Methyl-1,4-dioxecane-5,10-dione

Currently, there is a notable absence of detailed research findings specifically focused on the synthesis, characterization, and polymerization of this compound. Chemical databases list its basic properties, as outlined in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.21 g/mol |

| Compound Class | Cyclic Diester (Dioxecane-dione) |

Table 1: Physicochemical Properties of this compound.

Challenges and Opportunities in Dioxecane-Dione Polymer Chemistry

The polymerization of dioxecane-diones, which are ten-membered ring lactones, presents a unique set of challenges and opportunities within the broader field of polymer chemistry.

Challenges:

Ring Strain and Polymerizability: Unlike smaller lactones (e.g., β-lactones or δ-lactones) that possess significant ring strain driving polymerization, medium to large rings like dioxecane-diones have lower ring strain. rsc.org This can lead to unfavorable thermodynamics for polymerization, often resulting in a higher propensity for side reactions and difficulty in achieving high molecular weight polymers. rsc.org

Catalyst Selection: The choice of catalyst is crucial for controlling the polymerization of larger lactones. While various organometallic and organic catalysts have been explored for ROP, their efficiency and selectivity with specific monomers like this compound would require dedicated investigation. rsc.org

Opportunities:

Biodegradability: Aliphatic polyesters derived from dioxecane-diones are expected to be biodegradable, offering a more sustainable alternative to conventional plastics. nih.govresearchgate.net

Functionalization: The methyl group in this compound introduces a point of functionality. This could potentially influence the polymer's properties, such as its crystallinity, degradation rate, and solubility, compared to its non-methylated counterpart. acs.org The presence of functional groups opens the door to creating polymers with tailored properties. researchgate.netresearchgate.net

Tunable Properties: By copolymerizing this compound with other lactones or cyclic monomers, it may be possible to create a wide range of materials with tunable thermal and mechanical properties. researchgate.net

Potential for Next-Generation Sustainable and Functional Polymeric Materials

The development of polymers from monomers like this compound aligns with the growing demand for sustainable and functional materials.

Sustainable Feedstocks: If the monomer can be derived from renewable resources, the resulting polyesters would contribute to a circular economy by reducing reliance on fossil fuels. nih.gov

Closed-Loop Recycling: Research into the chemical recycling of polyesters from moderately strained lactones is an active area. acs.org Polymers from dioxecane-diones could potentially be designed for depolymerization back to their monomer, enabling a closed-loop life cycle. acs.org

Biomedical Applications: Biodegradable and biocompatible polyesters have numerous applications in the medical field, including in drug delivery systems, surgical sutures, and tissue engineering scaffolds. rsc.orgnih.gov The specific properties of poly(this compound) would need to be investigated to determine its suitability for such applications.

Interdisciplinary Research Avenues

The exploration of this compound and its corresponding polymer could foster collaboration across various scientific disciplines.

Organic and Polymer Chemistry: There is a clear need for fundamental research into the synthesis of the monomer and the development of efficient and controlled polymerization methods.

Materials Science and Engineering: Characterizing the thermal, mechanical, and degradation properties of the resulting polymer is essential for identifying potential applications. This includes studying the impact of the methyl group on the polymer's microstructure and performance.

Biotechnology and Environmental Science: Investigating the biodegradability of poly(this compound) in various environments and its biocompatibility for potential medical uses would require expertise in these fields. prz.edu.pl

Computational Chemistry: Theoretical studies could help predict the polymerizability of this compound and understand the mechanism of its ring-opening polymerization, guiding experimental efforts. nih.gov

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing 2-Methyl-1,4-dioxecane-5,10-dione, and how do theoretical frameworks guide these processes?

- Methodological Answer : Synthesis typically involves ring-opening polymerization or condensation reactions. A pre-experimental design (e.g., one-variable-at-a-time approach) is recommended for optimizing reaction conditions (temperature, catalysts, solvent systems) . Theoretical frameworks, such as reaction kinetics or thermodynamics, should guide parameter selection. For example, transition-state theory can inform catalyst choice, while solubility parameters may dictate solvent selection. Linking synthesis steps to such frameworks ensures reproducibility and mechanistic clarity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be cross-validated?

- Methodological Answer :

- Primary Techniques : NMR (¹H, ¹³C, DEPT-135) for structural confirmation, FT-IR for functional group analysis, and mass spectrometry (ESI-TOF) for molecular weight validation.

- Cross-Validation : Use orthogonal methods (e.g., XRD for crystallinity vs. DSC for thermal behavior) to resolve ambiguities. For instance, discrepancies in polymer molecular weight between GPC and MALDI-TOF may arise from solvent-polymer interactions, necessitating statistical averaging or solvent-system adjustments .

Q. How can researchers design a preliminary study to assess the hydrolytic degradation of this compound-based polymers?

- Methodological Answer : Adopt a pre-test/post-test control group design :

- Control : Non-degraded polymer samples.

- Variables : pH (e.g., 2.0, 7.4, 10.0), temperature (25°C, 37°C), and incubation time (1–30 days).

- Metrics : Mass loss (gravimetry), molecular weight reduction (GPC), and surface morphology (SEM).

- Theoretical Link : Use Arrhenius kinetics to model degradation rates and identify rate-limiting steps .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) resolve contradictions in experimental data on this compound’s reactivity?

- Methodological Answer :

- Step 1 : Identify contradictions (e.g., unexpected regioselectivity in ring-opening reactions).

- Step 2 : Perform density functional theory (DFT) calculations to map electron density and transition states, comparing predicted reaction pathways with experimental outcomes.

- Step 3 : Validate via hybrid QM/MM simulations to account for solvent effects. For instance, discrepancies between predicted and observed reaction rates may stem from solvent polarity not modeled in initial DFT .

Q. What interdisciplinary approaches are effective for tailoring this compound’s properties for biomedical applications?

- Methodological Answer : Combine materials science and computational biology :

- Materials Design : Use factorial design to test copolymer ratios (e.g., with lactide or caprolactone) for tunable degradation rates .

- Biological Validation : Employ in vitro cell viability assays (e.g., MTT on NIH/3T3 fibroblasts) paired with molecular docking to predict polymer-protein interactions (e.g., with serum albumin).

- Framework Integration : Align results with drug-delivery theories (e.g., Higuchi model for release kinetics) .

Q. How can researchers address inconsistencies in published data on the thermal stability of this compound derivatives?

- Methodological Answer : Conduct a systematic bibliometric analysis :

- Phase 1 : Catalog studies reporting thermal decomposition temperatures (TGA/DSC data).

- Phase 2 : Classify variables affecting stability (e.g., end-group modification, crystallinity).

- Phase 3 : Perform meta-regression to identify confounding factors (e.g., heating rate differences in TGA).

- Resolution : Replicate conflicting experiments under standardized conditions (e.g., ISO 11358 for TGA) .

Methodological Frameworks for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.